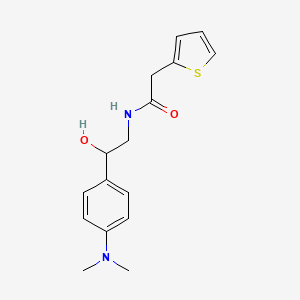

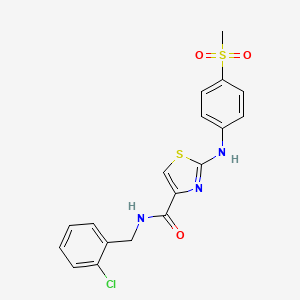

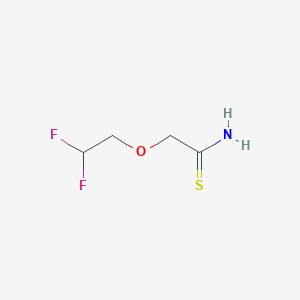

2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-phenylquinolin-2(1H)-one derivatives is achieved through a one-pot reaction from N-acyl-o-aminobenzophenones using NaH as a base, which could be a similar method used for synthesizing the compound . The reaction yields various N-alkylated quinolones when performed in the presence of alkyl iodide. Although the exact synthesis of 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is not described, it is likely to involve a similar strategy of functional group interconversion and cyclization.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic ring that includes a benzene ring fused to a pyridine ring. The structure of related compounds has been characterized by various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques would likely reveal the presence of the fluorophenyl and tosyl groups, as well as the acetamide moiety in the compound of interest.

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. The presence of the acetamide group suggests potential reactivity at the nitrogen atom, which could be involved in further substitution reactions. The fluorophenyl group may also influence the electronic properties of the molecule, affecting its reactivity. The tosyl group is often used as a protecting group or as a leaving group in substitution reactions, indicating that the compound could be a key intermediate in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The fluorophenyl group is likely to contribute to the compound's lipophilicity and could affect its boiling point and solubility. The tosyl group could increase the molecular weight and complexity, potentially affecting the compound's melting point and solubility in organic solvents. The acetamide moiety could contribute to hydrogen bonding, influencing the compound's solubility in water and its melting point.

Aplicaciones Científicas De Investigación

Structural Aspects and Properties

The study of isoquinoline derivatives, including compounds structurally related to 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, has revealed interesting structural aspects and properties. For example, N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and its derivatives exhibit unique crystal structures and form host–guest complexes with enhanced fluorescence emission. These structural insights could be relevant for the development of new materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).

Cytotoxic Activity

Sulfonamide derivatives, which share a common structural motif with 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, have been studied for their cytotoxic activity against various cancer cell lines. These studies suggest potential therapeutic applications for structurally related compounds in cancer treatment, with certain derivatives showing significant potency (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Imaging Applications

Fluorinated compounds similar to 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide have been evaluated for their potential in imaging studies. For instance, 18F-labeled PET ligands have shown promise in visualizing increased expression of translocator proteins in the brain, which could be relevant for diagnostic imaging in neurological disorders (Yui et al., 2010).

Synthesis and Reaction Studies

Research on the synthesis and reactions of quinoline derivatives, including those related to 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, has contributed to the development of novel synthetic methodologies. These studies provide valuable insights into the chemistry of quinoline compounds, potentially leading to the discovery of new drugs or materials (Al-Masoudi, 2003).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O3S/c1-17-4-12-22(13-5-17)31(29,30)27-14-2-3-19-8-11-21(16-23(19)27)26-24(28)15-18-6-9-20(25)10-7-18/h4-13,16H,2-3,14-15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTCPAMTRRENOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/no-structure.png)

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)